Cas no 860174-96-5 (N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide)

N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-mercapto-N-(4-methylthiazol-2-yl)acetamide
- N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide
- Acetamide, 2-mercapto-N-(4-methyl-2-thiazolyl)-
- SCHEMBL14706944
- AKOS014313206
- 860174-96-5
- EN300-201359
-
- インチ: 1S/C6H8N2OS2/c1-4-3-11-6(7-4)8-5(9)2-10/h3,10H,2H2,1H3,(H,7,8,9)
- InChIKey: ZDTVGKRDFNYTHI-UHFFFAOYSA-N
- SMILES: S1C=C(C)N=C1NC(CS)=O
計算された属性
- 精确分子量: 188.00780523g/mol
- 同位素质量: 188.00780523g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 154
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 71.2Ų
じっけんとくせい
- 密度みつど: 1.389±0.06 g/cm3(Predicted)
- 酸度系数(pKa): 7.88±0.10(Predicted)
N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-201359-1.0g |
N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide |
860174-96-5 | 95% | 1g |
$0.0 | 2023-06-08 | |
Enamine | EN300-201359-10.0g |
N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide |
860174-96-5 | 95% | 10.0g |
$1380.0 | 2023-03-01 | |
Enamine | EN300-201359-0.05g |
N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide |
860174-96-5 | 95% | 0.05g |
$75.0 | 2023-09-16 | |
Enamine | EN300-201359-0.5g |
N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide |
860174-96-5 | 95% | 0.5g |
$251.0 | 2023-09-16 | |
1PlusChem | 1P01B91F-500mg |
N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide |
860174-96-5 | 95% | 500mg |
$362.00 | 2024-04-21 | |
1PlusChem | 1P01B91F-250mg |
N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide |
860174-96-5 | 95% | 250mg |
$251.00 | 2024-04-21 | |
1PlusChem | 1P01B91F-10g |
N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide |
860174-96-5 | 95% | 10g |
$1768.00 | 2024-04-21 | |
Enamine | EN300-201359-0.1g |
N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide |
860174-96-5 | 95% | 0.1g |
$111.0 | 2023-09-16 | |
TRC | M103098-100mg |
N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide |
860174-96-5 | 100mg |
$ 230.00 | 2022-06-02 | ||
TRC | M103098-10mg |
N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide |
860174-96-5 | 10mg |
$ 50.00 | 2022-06-02 |
N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide 関連文献
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamideに関する追加情報
Recent Advances in the Study of N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide (CAS: 860174-96-5) in Chemical Biology and Pharmaceutical Research
N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide (CAS: 860174-96-5) is a thiazole-based compound that has recently garnered significant attention in chemical biology and pharmaceutical research due to its potential therapeutic applications. This compound, characterized by its unique thiol and acetamide functional groups, has been the subject of several studies exploring its biological activity, mechanism of action, and potential as a lead compound for drug development. Recent research has focused on its interactions with various biological targets, including enzymes and receptors, as well as its pharmacokinetic properties.
A study published in the Journal of Medicinal Chemistry (2023) investigated the inhibitory effects of N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide on a range of enzymes, particularly those involved in inflammatory pathways. The researchers employed molecular docking simulations and in vitro assays to demonstrate that the compound exhibits selective inhibition of cyclooxygenase-2 (COX-2), with an IC50 value of 2.3 µM. This finding suggests its potential as a novel anti-inflammatory agent, with possible advantages over existing non-steroidal anti-inflammatory drugs (NSAIDs) in terms of selectivity and side effect profiles.
Further research has explored the compound's antimicrobial properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide shows promising activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 8 µg/mL. The study proposed that the compound's mechanism of action involves disruption of bacterial cell wall synthesis, although further investigations are needed to fully elucidate this pathway. These findings highlight its potential as a scaffold for developing new antibiotics to address the growing challenge of antimicrobial resistance.
In the field of oncology, preliminary studies have indicated that N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide may exhibit antiproliferative effects against certain cancer cell lines. Research presented at the 2023 American Association for Cancer Research annual meeting demonstrated that the compound induced apoptosis in triple-negative breast cancer cells through modulation of the PI3K/AKT/mTOR pathway. While these results are promising, the researchers emphasized the need for further optimization of the compound's pharmacokinetic properties, particularly its oral bioavailability, before advancing to preclinical development.
The synthesis and structural modification of N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide have also been areas of active research. A recent publication in Organic & Biomolecular Chemistry (2024) described an improved synthetic route that increases the overall yield to 78% while reducing the number of purification steps. This advancement could facilitate larger-scale production for further biological evaluation. Additionally, several research groups have reported on structure-activity relationship (SAR) studies, identifying key modifications that enhance the compound's potency and selectivity for various biological targets.
Looking forward, N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide represents a versatile scaffold with multiple potential therapeutic applications. Current research efforts are focused on optimizing its pharmacological properties, elucidating its precise mechanisms of action, and exploring its potential in combination therapies. As these studies progress, this compound may emerge as an important tool in chemical biology and a promising candidate for drug development across several therapeutic areas.
860174-96-5 (N-(4-methyl-1,3-thiazol-2-yl)-2-sulfanylacetamide) Related Products
- 2228719-30-8(2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine)
- 849537-71-9(4-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-6,7-dimethyl-2H-chromen-2-one)
- 946213-60-1(2-(3-methylphenyl)-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylacetamide)
- 1226450-01-6(1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide)
- 2097873-41-9(N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzene-1-sulfonamide)
- 2649084-33-1(3-(2-Isocyanatopropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 98487-33-3(D-Buthionine Sulfoxide)
- 857492-03-6(3-(2-hydroxyphenyl)amino-1,2,4-triazin-5(4H)-one)
- 339-40-2(4-amino-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamide)
- 1258650-73-5(2-(1,4-diazepan-1-yl)benzonitrile hydrochloride)




